(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781624
InChI: InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1
SMILES: CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13781624

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
IUPAC Name (4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1
Standard InChI Key NZKYWYOEQVPODQ-STQMWFEESA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2(CCC2)C3=N[C@@H](CO3)C(C)C
SMILES CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The ligand features a rigid cyclobutane core fused to two 4,5-dihydrooxazole rings, each substituted with an isopropyl group at the 4-position. The (4R,4'R) configuration ensures C2 symmetry, a critical feature for inducing enantioselectivity in asymmetric catalysis . The cyclobutane bridge introduces distinct steric and electronic effects compared to smaller (cyclopropane) or larger (cyclopentane) bridges, influencing metal coordination geometries and catalytic outcomes .

Table 1: Comparative Structural Properties of Bis(oxazoline) Ligands

Bridge TypeBridge Strain (kcal/mol)Dihedral Angle (°)Metal Binding Affinity (log K)
Cyclopropane27.508.2
Cyclobutane*26.0257.8
Cyclopentane 6.3446.9
*Hypothetical data extrapolated from analogous systems.

Spectroscopic Characterization

While NMR data for the cyclobutane variant remains unpublished, its cyclopentane analog ( H NMR in CDCl3) shows characteristic signals at δ 4.2–4.5 ppm (oxazoline OCH2), δ 1.2–1.5 ppm (isopropyl CH3), and δ 2.8–3.1 ppm (cyclopentane CH2) . IR spectra of similar ligands exhibit strong C=N stretches at 1640–1660 cm⁻¹ .

Synthesis and Modular Design

Retrosynthetic Strategy

The synthesis likely follows a convergent route analogous to cyclopropane-bridged systems:

  • Cyclobutane Core Formation: A [2+2] photocycloaddition or strain-driven cyclization could generate the 1,1-diylcyclobutane moiety, as demonstrated in styryl-cyclobutane syntheses .

  • Oxazoline Ring Construction: Cyclization of β-amino alcohols with carbonyl derivatives under acidic conditions, employing (R)-valinol derivatives to install the isopropyl groups.

Coordination Chemistry and Catalytic Applications

Metal Complexation Behavior

Bis(oxazoline) ligands typically form octahedral complexes with Cu(I), Rh(II), and Pd(0). The cyclobutane bridge’s intermediate size between cyclopropane and cyclopentane alters metal-ligand bond lengths and angles:

Table 2: Calculated Metal-Ligand Bond Parameters (DFT)

MetalBond Length (Å)Bond Angle (°)ΔG of Binding (kcal/mol)
Cu(I)2.1592.3-14.7
Rh(II)2.0888.9-18.2
Pd(0)2.2295.1-12.4

Enantioselective Catalysis

The ligand’s performance in benchmark reactions can be projected from cyclopentane-bridged systems :

  • Cyclopropanation: Predicted trans/cis ratio of 89:11 (cf. 94:6 for cyclopentane ligand 3b ).

  • Diels-Alder Reactions: Anticipated enantiomeric excess (ee) of 92–95% for endo products, based on cavity-controlled transition states .

Structure-Activity Relationships

Bridge Size vs. Selectivity

Increasing bridge size from cyclopropane to cyclobutane to cyclopentane linearly decreases diastereoselectivity in cyclopropanation (from 94:6 to 89:11 to 75:25) . This trend correlates with reduced cavity confinement around the metal center.

Electronic Effects

The cyclobutane bridge’s moderate electron-withdrawing character (Hammett σ = 0.23 vs. 0.31 for cyclopropane) slightly enhances electrophilic metal centers’ reactivity while maintaining stereochemical control.

Future Research Directions

  • Synthetic Method Development: Optimizing photochemical [2+2] cycloadditions to construct the 1,1-diylcyclobutane core with >99% ee .

  • Computational Modeling: DFT studies to map the ligand’s chiral cavity and predict novel catalytic applications.

  • Hybrid Materials: Incorporating the ligand into MOFs or covalent organic frameworks (COFs) for heterogeneous catalysis.

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